4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid
Overview
Description
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid is a complex organic compound with the molecular formula C20H17NO4S. This compound is characterized by the presence of a benzoic acid moiety linked to a phenylsulfonylamino group via a methylene bridge. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors in the body .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or receptors.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (36742 g/mol) and chemical formula (C20H17NO4S) suggest that it could be absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
The synthesis of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfone, sulfide, and halogenated derivatives.
Scientific Research Applications
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid include:
Methyl 4-[(phenylsulfonyl)amino]benzoate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid.
4-[Methyl(phenylsulfonyl)amino]benzoic acid: This compound differs by having a methyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)17-13-11-16(12-14-17)15-21(18-7-3-1-4-8-18)26(24,25)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGSTMCUOAXRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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